Outros halídeos de não-metais
Other non-metal halides are a diverse group of inorganic compounds that involve the reaction of non-metal elements with halogens such as fluorine (F), chlorine (Cl), bromine (Br), and iodine (I). These compounds can range from highly reactive species, like hypofluorous acid (HOF) or dichlorine monoxide (ClOCl), to more stable molecules such as phosphorus trichloride (PCl3) and arsenic pentachloride (AsCl5).
Non-metal halides are of significant interest in various fields due to their unique chemical properties. For instance, inorganic oxyhalides like phosphorous oxychloride (POCl3) are widely used in organic synthesis as effective chlorinating agents. These compounds can also be employed in pharmaceuticals, pesticides, and polymer chemistry for diverse applications.
The reactivity of these non-metal halides is highly dependent on the specific elements involved and the presence of other functional groups or environments. For example, phosphorus trichloride (PCl3) reacts readily with water to form phosphorous acid and hydrochloric acid, while arsenic pentachloride (AsCl5) can undergo complex substitution reactions to form organoarsenic compounds.
In summary, non-metal halides offer a rich array of chemical functionalities that are crucial in many industrial processes and research endeavors.

Estrutura | Nome químico | CAS | MF |
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Chloroamine | 10599-90-3 | ClH2N |
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Tetraiododiphosphine | 13455-00-0 | I4P2 |
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Olive oil | 8001-25-0 | Tc |
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Sulfur bromide fluoride(SBrF5), (OC-6-22)- | 15607-89-3 | C17H14O5 |
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Phosphoranediamine,1,1-difluoro-, (TB-5-11)- (9CI) | 60448-09-1 | H4N2F2P+ |
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1H-Pentazole, 1-fluoro- | 652148-89-5 | FN5 |
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Ammonium iodide | 12027-06-4 | H4IN |
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1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile hydrochloride | 1165924-13-9 | C10H11ClN2 |
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6-Azaspiro[3.4]octane-8-carbonitrile;hydrochloride | 2361636-59-9 | C8H13ClN2 |
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4-(pyrrolidin-3-yl)aminobenzonitrile Hydrochloride | 1803610-65-2 | C11H14ClN3 |
Literatura Relacionada
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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5. Book reviews
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